Diselenide, bis(4-methoxyphenyl)
Description
Bis(4-methoxyphenyl) diselenide is an organoselenium compound characterized by two 4-methoxyphenyl groups bonded to a diselenide (Se–Se) core. The methoxy (–OCH₃) substituents are electron-donating groups that influence the compound’s electronic properties, solubility, and reactivity. Its synthesis typically involves reactions of bis[(2-chlorocarbonyl)phenyl] diselenide with methoxy-substituted anilines or via selenylation of aromatic precursors .
Properties
CAS No. |
38762-70-8 |
|---|---|
Molecular Formula |
C14H14O2Se2 |
Molecular Weight |
372.2 g/mol |
IUPAC Name |
1-methoxy-4-[(4-methoxyphenyl)diselanyl]benzene |
InChI |
InChI=1S/C14H14O2Se2/c1-15-11-3-7-13(8-4-11)17-18-14-9-5-12(16-2)6-10-14/h3-10H,1-2H3 |
InChI Key |
RLDSFBXSHHFHGA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)[Se][Se]C2=CC=C(C=C2)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Bis(4-methoxyphenyl)diselane can be synthesized through the reaction of 4-methoxyphenylmagnesium bromide with selenium powder. The reaction typically occurs in an inert atmosphere, such as nitrogen, to prevent oxidation. The product is then purified through recrystallization .
Industrial Production Methods
While specific industrial production methods for 1,2-Bis(4-methoxyphenyl)diselane are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Radical Capture Reactions
The Se–Se bond in bis(4-methoxyphenyl) diselenide undergoes homolytic cleavage under light or thermal conditions, enabling radical capture. For example, it reacts with Cy₆Pb₂ (cyclohexyllead) under white LED light to form cyclohexyl aryl selenides via a cyclohexyl radical intermediate :
Key experimental data:
Thermal Stability and Reactivity Pathways
Thermal reactions of bis(4-methoxyphenyl) diselenide proceed via radical pathways, as evidenced by:
-
Formation of cyclohexyl selenide (5a ) at 80°C in 32% yield .
-
Inhibition by TEMPO (radical scavenger), confirming radical intermediates .
Comparative Reactivity with Other Dichalcogenides
Bis(4-methoxyphenyl) diselenide exhibits higher carbon-radical-capturing efficiency than sulfur or tellurium analogs :
| Dichalcogenide | Yield of Cyclohexyl Adduct |
|---|---|
| (PhSe)₂ | 82% |
| (PhS)₂ | 26% |
| (PhTe)₂ | <10% |
The methoxy groups enhance stability and electron density, favoring radical trapping .
Biological Activity
Scientific Research Applications
Chemical Properties and Structure
Diselenide, bis(4-methoxyphenyl) has the molecular formula and a molecular weight of approximately 372.2 g/mol. The compound features a diselenide functional group, which is characterized by two selenium atoms bonded to phenyl groups substituted with methoxy groups. This structure contributes to its unique reactivity and biological activity.
Synthetic Applications
Diselenide, bis(4-methoxyphenyl) serves as an important reagent in organic synthesis. It can act as a source of the phenylselenium unit in various chemical reactions, facilitating the formation of more complex organoselenium compounds . Its utility in cross-coupling reactions highlights its significance in synthetic organic chemistry.
Case Study 1: Neuroprotection
A study involving diphenyl diselenide demonstrated its role in enhancing memory formation and protecting against ischemic damage in animal models. The compound was administered systemically, leading to improved cognitive outcomes and reduced neuronal damage during ischemic events .
Case Study 2: Antioxidant Efficacy
In another investigation, diphenyl diselenide was tested for its ability to mitigate oxidative stress induced by heavy metals like cadmium. Results showed that it significantly reduced oxidative damage in various tissues, suggesting a protective role against environmental toxins .
Mechanism of Action
The mechanism of action of 1,2-Bis(4-methoxyphenyl)diselane involves its ability to participate in redox reactions. The selenium atoms in the compound can undergo oxidation and reduction, allowing it to act as a redox modulator. This property is particularly relevant in biological systems, where it can influence cellular redox states and induce apoptosis in cancer cells .
Comparison with Similar Compounds
Structural and Electronic Properties
Bis(4-methoxyphenyl) diselenide is compared to structurally analogous diselenides with varying substituents (Table 1):
Key Observations :
- The methoxy group increases electron density on selenium, enhancing its nucleophilic reactivity in reactions such as C–H selenylation .
- Chlorine substituents (electron-withdrawing) reduce Se reactivity but improve thermal stability (higher melting points) .
- Hydroxyl groups introduce polarity and hydrogen-bonding capacity, affecting solubility and biological interactions .
Insights :
- Methoxy-substituted derivatives achieve higher yields (98%) under milder conditions compared to chloro- or hydroxyl-substituted analogs .
- Steric hindrance in ortho-substituted derivatives (e.g., 2-methoxy) prolongs reaction times .
Antimicrobial and Antiviral Properties
- Bis(4-methoxyphenyl) diselenide : Demonstrates moderate activity against Gram-positive bacteria (MIC: 16–32 µg/mL) and inhibits viral replication in vitro .
- Diphenyl diselenide : Broad-spectrum antimicrobial activity but higher toxicity (IC₅₀: 25 µM) .
- Bis(4-chlorophenyl) diselenide : Enhanced antifungal activity (e.g., against Candida albicans, MIC: 8 µg/mL) due to improved membrane penetration .
Anticancer and Cytotoxic Effects
- Bis(4-methoxyphenyl) diselenide: Exhibits selective cytotoxicity against breast cancer cells (IC₅₀: 12 µM) with minimal toxicity to normal cells .
- Bis(4-hydroxyphenyl) diselenide : Higher cytotoxicity (IC₅₀: 7 µM) but poor selectivity .
- Diphenyl diselenide : Moderate anticancer activity (IC₅₀: 30 µM) but acts as a potent antioxidant .
Mechanistic Notes:
Biological Activity
Diselenide, bis(4-methoxyphenyl) (commonly referred to as diphenyl diselenide, or DPDS), is an organoselenium compound known for its diverse biological activities. This article explores the pharmacological properties, mechanisms of action, and potential therapeutic applications of DPDS, supported by various studies and data tables.
Chemical Structure and Properties
Diphenyl diselenide has the following chemical structure:
- Chemical Formula : CHSe
- Molecular Weight : 298.24 g/mol
- Solubility : Lipophilic, low solubility in water
Antioxidant Activity
DPDS exhibits significant antioxidant properties. It has been shown to protect against oxidative damage in various biological systems:
- In vitro Studies : DPDS demonstrated a protective effect against oxidative stress in liver and kidney cells by scavenging free radicals and modulating antioxidant enzyme activities .
- In vivo Studies : Administration of DPDS reduced oxidative stress markers in animal models exposed to toxins such as cadmium .
Neuroprotective Effects
Research indicates that DPDS has neuroprotective effects, making it a candidate for treating neurodegenerative diseases:
- Mechanism of Action : DPDS enhances neurotransmission of endogenous opioids and increases levels of selenium in the brain, which may contribute to its anxiolytic effects .
- Animal Models : In rats, DPDS administration resulted in decreased anxiety-like behaviors and improved cognitive function .
Antiviral and Antifungal Activities
DPDS has shown promise as an antiviral and antifungal agent:
- SARS-CoV-2 Inhibition : In silico studies suggest that DPDS may inhibit SARS-CoV-2, although further experimental validation is needed .
- Fungal Infections : DPDS exhibited antifungal activity against Sporothrix brasiliensis, with studies indicating synergistic effects when combined with itraconazole .
Toxicity Profile
While diphenyl diselenide has beneficial effects, it also exhibits toxicity under certain conditions:
- Genotoxicity : Studies have reported genotoxic effects in bacterial and yeast models, indicating that high doses can lead to DNA damage .
- Interaction with Thiol Groups : The compound's interaction with thiol groups can result in pro-oxidant behavior, particularly in yeast models .
Case Studies
- Neuroprotection Against Ischemia :
- Antifungal Synergy :
Table 1: Summary of Biological Activities of Diphenyl Diselenide
Table 2: MIC Values for Diphenyl Diselenide Against Sporothrix brasiliensis
| Compound | MIC Range (µg/mL) | Interaction with Itraconazole |
|---|---|---|
| Diphenyl Diselenide | 4–32 | Additive/Synergistic (73% strains) |
| Itraconazole | 0.125–1 |
Q & A
Basic Research Questions
Q. What synthetic methodologies are optimal for producing bis(4-methoxyphenyl) diselenide, and how do reaction conditions influence selenide vs. diselenide formation?
- Methodological Answer : The synthesis involves CuI (10 mol%) and 1,10-phenanthroline (10 mol%) as catalysts under aerobic conditions at 130°C. The stoichiometry of selenium powder determines product selectivity: excess Se favors diselenides, while limited Se yields selenides. This method achieves high regioselectivity for imidazo[1,2-a]pyridine derivatives, with bis(4-methoxyphenyl) diselenide synthesized in yields >70% .
Q. Which in vitro assays and cell lines are used to evaluate the anticancer activity of bis(4-methoxyphenyl) diselenide?
- Methodological Answer : Cytotoxicity is assessed via cell viability assays (e.g., MTT) at concentrations up to 25 µM. Key cancer cell lines include HeLa (cervical), U251 (glioblastoma), and HKBMM (malignant meningioma). The compound shows IC50 values comparable to or lower than doxorubicin in HeLa cells, with minimal toxicity in noncancerous cells .
Q. What analytical techniques confirm the structural integrity of bis(4-methoxyphenyl) diselenide post-synthesis?
- Methodological Answer : X-ray crystallography confirms regioselective C–Se coupling, while Se NMR and mass spectrometry validate purity. Single-crystal X-ray analysis of analogs (e.g., selenylated benzoimidazothiazoles) provides definitive proof of regiochemistry .
Advanced Research Questions
Q. How does bis(4-methoxyphenyl) diselenide exhibit selective cytotoxicity toward cancer cells while sparing noncancerous cells?
- Methodological Answer : Mechanistic studies reveal that the compound acts as a substrate for mammalian thioredoxin reductase (TrxR), generating reactive oxygen species (ROS) in cancer cells. Unlike ebselen, it does not mimic glutathione peroxidase (GPx), reducing off-target effects in normal cells. This TrxR-dependent ROS induction is critical for selective apoptosis .
Q. What structural modifications enhance the antioxidant or anticancer activity of aryl diselenides?
- Methodological Answer : Substituents on the aryl group dictate activity. The 4-methoxyphenyl group increases electron density, enhancing TrxR substrate efficiency and ROS modulation. Comparative studies show that analogs with electron-withdrawing groups (e.g., 4-CF) lose TrxR affinity but retain GPx-like activity, highlighting a structure-activity trade-off .
Q. How do oxidation pathways of bis(4-methoxyphenyl) diselenide impact its stability and reactivity in biological systems?
- Methodological Answer : Under oxidative conditions (e.g., HO), the diselenide bond cleaves to form seleninic acids, which act as prooxidants. Kinetic studies show autocatalytic oxidation, necessitating controlled handling in experiments. Stability assays in buffer solutions (pH 7.4) recommend storage under inert atmospheres to prevent premature degradation .
Q. What contradictions exist in the antioxidant mechanisms of bis(4-methoxyphenyl) diselenide compared to other organoselenium compounds?
- Methodological Answer : Unlike diphenyl diselenide, which exhibits both GPx-mimetic and TrxR substrate activity, bis(4-methoxyphenyl) diselenide lacks GPx activity but shows stronger TrxR-dependent antioxidant effects. This dissociation suggests divergent pathways for ROS scavenging, requiring tailored experimental designs to isolate mechanisms .
Q. What challenges arise in C–H selenylation reactions involving bis(4-methoxyphenyl) diselenide, and how are they mitigated?
- Methodological Answer : Challenges include regioselectivity and competing side reactions. Using hypervalent iodine reagents (e.g., phenyliodine(III)) improves selectivity for C(sp)-H bonds. Solvent optimization (e.g., DMF at 80°C) and catalytic Cu(I) enhance yields to >70% in heterocyclic systems .
Data Contradictions and Resolution
- Antioxidant vs. Prooxidant Effects : While bis(4-methoxyphenyl) diselenide acts as an antioxidant via TrxR, its oxidation products (e.g., seleninic acids) exhibit prooxidant behavior. Researchers must contextualize dose-dependent effects: low concentrations (<10 µM) favor antioxidant activity, while higher doses (>25 µM) trigger ROS-mediated cytotoxicity .
- GPx vs. TrxR Pathways : The absence of GPx activity in bis(4-methoxyphenyl) diselenide contrasts with other diselenides. This necessitates mechanistic validation using TrxR knockout models or inhibitors (e.g., auranofin) to confirm pathway specificity .
Key Recommendations for Experimental Design
- Synthesis : Monitor selenium stoichiometry rigorously to avoid selenide/diselenide cross-contamination.
- Biological Assays : Include TrxR activity assays alongside cytotoxicity screens to elucidate mechanism.
- Stability Studies : Pre-screen compound stability under experimental conditions (e.g., cell culture media) to account for oxidative degradation.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
